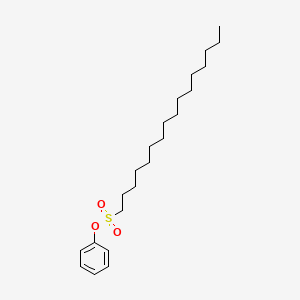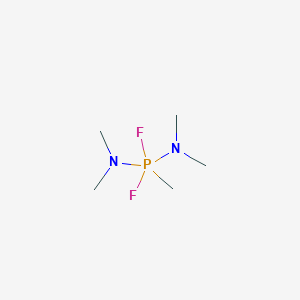
1,1-Difluoro-N,N,N',N',1-pentamethyl-lambda~5~-phosphanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine is a chemical compound with a unique structure that includes both fluorine and phosphorus atoms
准备方法
The synthesis of 1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine typically involves the reaction of phosphorus compounds with fluorinating agents. One common method includes the use of difluoromethylphosphine as a starting material, which is then reacted with N,N-dimethylamine under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other substituents, using reagents such as halogens or organometallic compounds.
科学研究应用
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine can be compared with other similar compounds such as:
1,1-Difluoroethane: Used as a refrigerant and propellant, it has a simpler structure with only two carbon atoms.
1,3-Difluoro-2-propanol: A metabolic poison used as a rodenticide, it has a different functional group and biological activity.
Difluoro 2-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl-3,5-dimethyl: A fluorescent dye used in various applications, it has a different structure and properties.
The uniqueness of 1,1-Difluoro-N,N,N’,N’,1-pentamethyl-lambda~5~-phosphanediamine lies in its combination of fluorine and phosphorus atoms, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications.
属性
CAS 编号 |
93633-39-7 |
|---|---|
分子式 |
C5H15F2N2P |
分子量 |
172.16 g/mol |
IUPAC 名称 |
N-(dimethylamino-difluoro-methyl-λ5-phosphanyl)-N-methylmethanamine |
InChI |
InChI=1S/C5H15F2N2P/c1-8(2)10(5,6,7)9(3)4/h1-5H3 |
InChI 键 |
HSDIVLHOUJQFIP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)P(C)(N(C)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



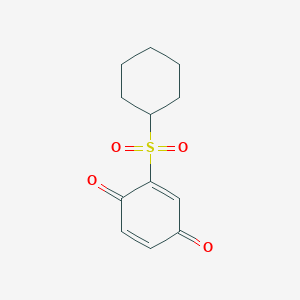
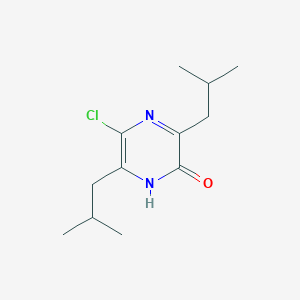
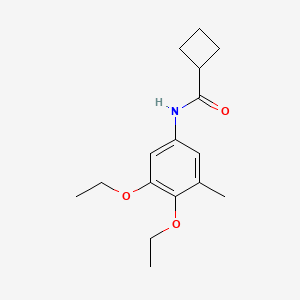

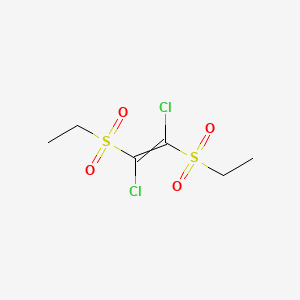
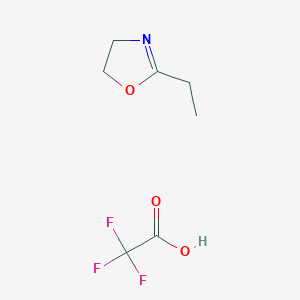
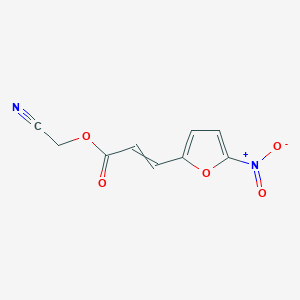
![4-Chloro-6-ethoxy-N-[1-(naphthalen-1-yl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B14355744.png)
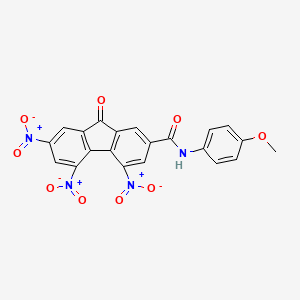

![N-[4,4-Bis(4-fluorophenyl)butyl]-2-methoxybenzamide](/img/structure/B14355774.png)
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
